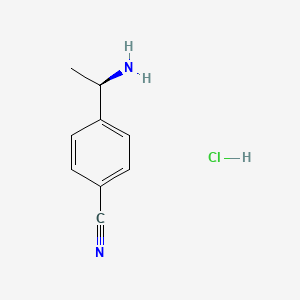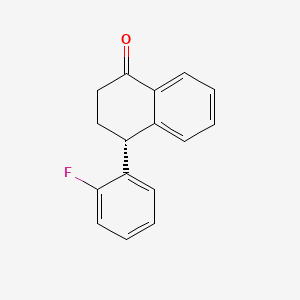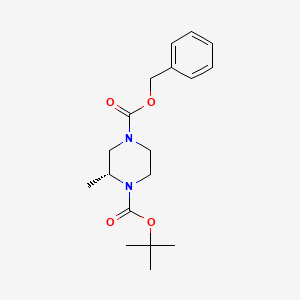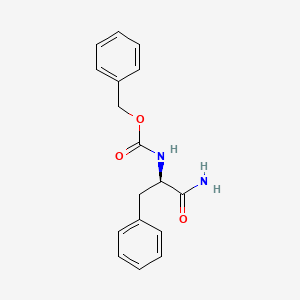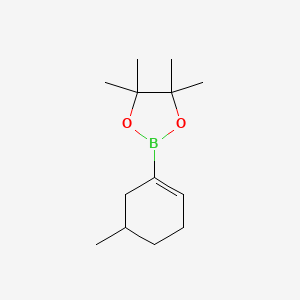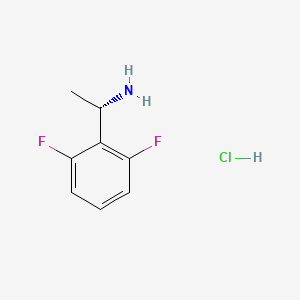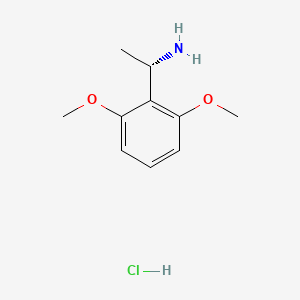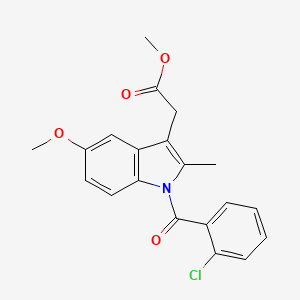
1-(2-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-3-acetic acid, 1-(2-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science
Méthodes De Préparation
The synthesis of 1H-Indole-3-acetic acid, 1-(2-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester typically involves multicomponent reactions (MCRs), which are known for their efficiency and sustainability. These reactions allow for the combination of multiple starting materials in a single step, reducing the need for intermediate purification and minimizing waste . The specific synthetic route for this compound involves the reaction of 1H-indole-3-carbaldehyde with 2-chlorobenzoyl chloride, followed by methylation and methoxylation steps . Industrial production methods may involve similar routes but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.
Analyse Des Réactions Chimiques
1H-Indole-3-acetic acid, 1-(2-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Coupling Reactions: The compound can undergo C–C and C–N coupling reactions, forming complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Indole-3-acetic acid, 1-(2-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Indole-3-acetic acid, 1-(2-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For instance, it can inhibit certain protein kinases, leading to anti-inflammatory and anticancer effects . The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
1H-Indole-3-acetic acid, 1-(2-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: A precursor in the synthesis of various indole derivatives.
Indole-3-acetic acid: A plant hormone with significant biological activities.
1H-Indole-3-carboxylic acid: Known for its antimicrobial and anticancer properties.
The uniqueness of 1H-Indole-3-acetic acid, 1-(2-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester lies in its specific structural modifications, which confer distinct chemical reactivity and biological activities.
Propriétés
IUPAC Name |
methyl 2-[1-(2-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4/c1-12-15(11-19(23)26-3)16-10-13(25-2)8-9-18(16)22(12)20(24)14-6-4-5-7-17(14)21/h4-10H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNDOCFHNYVELW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=CC=C3Cl)C=CC(=C2)OC)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Butenoic acid, 2-[(ethoxycarbonyl)amino]-, methyl ester](/img/new.no-structure.jpg)

